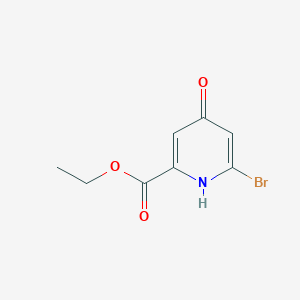

Ethyl 6-bromo-4-hydroxypicolinate

Description

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

ethyl 6-bromo-4-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-3-5(11)4-7(9)10-6/h3-4H,2H2,1H3,(H,10,11) |

InChI Key |

VXCSVGPNZISHQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C=C(N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Triethyl Orthoformate, Meldrum's Acid, and 4-Bromoaniline

One well-documented method involves the following steps:

Formation of Intermediate 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Triethyl orthoformate is reacted at 105 °C for 3 hours to form this intermediate.Condensation with 4-Bromoaniline

The intermediate is refluxed with 4-bromoaniline in ethanol at 80 °C for 3.5 hours, yielding 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a white powder with a very high yield (~99.7%).Cyclization in Diphenyl Ether (Ph2O)

The product is heated at 190 °C in diphenyl ether for 10 minutes to form 6-bromoquinolin-4-ol.Chlorination with Phosphorus Oxychloride (POCl3)

The 6-bromoquinolin-4-ol is treated with POCl3 and DMF at 110 °C for 3 hours to obtain ethyl 6-bromo-4-chloroquinoline-3-carboxylate.Halide Exchange to Iodide (Optional Step for Analogues)

The chloro derivative can be converted to the corresponding iodide using NaI in acetonitrile.

This route is optimized to avoid impurities by controlling reaction temperatures and omitting solvents in some steps, improving yield and reducing reaction time.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Triethyl orthoformate | 105 | 3 h | - | Formation of dioxane-dione intermediate |

| 2 | 4-Bromoaniline, ethanol reflux | 80 | 3.5 h | 99.7 | High yield condensation |

| 3 | Diphenyl ether cyclization | 190 | 10 min | - | Cyclization to 6-bromoquinolin-4-ol |

| 4 | POCl3, DMF | 110 | 3 h | ~88-94 | Chlorination to 6-bromo-4-chloroquinoline |

| 5 | NaI, CH3CN (optional) | Room temp | - | - | Halide exchange to iodide derivative |

Alternative Cyclization Routes

Other synthetic routes reported include:

Using Ethyl Propiolate and 4-Bromoaniline:

Cyclization in diphenyl ether at 280 °C yields quinoline derivatives.Starting from Ethyl 3,3-diethoxypropanoate and 4-Bromoaniline:

Cyclization at 230 °C in diphenyl ether.Using Diethyl 2-(ethoxymethylene)malonate and 4-Bromoaniline:

Another route involving condensation and cyclization.

These methods differ mainly in starting esters and cyclization temperatures but converge on the quinoline core with bromine substitution.

Halogenation and Functional Group Transformations

Chlorination with POCl3:

Conversion of 4-hydroxyquinoline derivatives to 4-chloroquinoline intermediates is commonly performed using phosphorus oxychloride under reflux conditions. This step is critical for subsequent nucleophilic substitutions.Substitution Reactions:

The 4-chloro group can be replaced by hydroxyl or other nucleophiles to yield the 4-hydroxy derivative.Suzuki and Buchwald–Hartwig Cross-Coupling:

For analogues, palladium-catalyzed cross-coupling reactions are employed to introduce aryl or amine substituents on the quinoline scaffold, though these are more relevant to derivative synthesis than the parent compound.

Key Reaction Conditions and Yields Summary

| Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Cyclization | Diphenyl ether reflux | 190-280 | 10 min-6 h | - | Crucial for quinoline ring formation |

| Chlorination | POCl3, DMF | 110 | 1-3 h | 88-94 | Converts hydroxyl to chloro group |

| Halide Exchange | NaI in acetonitrile | RT | - | - | For iodide derivatives |

| Nucleophilic substitution | Hydrochloric acid/ethyl ether, NaI | RT | - | - | Hydroxyl group installation |

Analytical Data and Purification

NMR Spectroscopy:

^1H NMR data confirm the quinoline structure and substitution pattern, with characteristic signals for the ethyl ester group and aromatic protons.Purification:

Products are typically purified by recrystallization from solvents such as ethanol, ethyl ether, or dimethylformamide, or by column chromatography using silica gel.Yields: Optimized synthetic routes report yields ranging from 80% to over 90% for key intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-4-hydroxypicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives.

Scientific Research Applications

Ethyl 6-bromo-4-hydroxypicolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which ethyl 6-bromo-4-hydroxypicolinate exerts its effects depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Key Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₈H₈BrNO₃ | 246.06 | -Br (C6), -OH (C4), ethyl ester |

| Ethyl 4-hydroxypicolinate | C₈H₉NO₃ | 167.16 | -OH (C4), ethyl ester |

| Ethyl 6-chloro-4-hydroxypicolinate | C₈H₈ClNO₃ | 201.61 | -Cl (C6), -OH (C4), ethyl ester |

| Mthis compound | C₇H₆BrNO₃ | 232.03 | -Br (C6), -OH (C4), methyl ester |

Substituent Effects on Properties

Bromine vs. This is consistent with trends observed in halogenated pharmaceuticals . Chlorinated analogs (e.g., Ethyl 6-chloro-4-hydroxypicolinate) may exhibit lower molecular weight and distinct reactivity in cross-coupling reactions.

Ester Group Variation :

- Methyl esters (e.g., Mthis compound) typically have higher aqueous solubility than ethyl esters due to reduced hydrophobicity.

Hydroxyl Group Impact: The C4 hydroxyl group enables hydrogen bonding, which may influence solubility and stability.

Bioactivity Context

Brominated derivatives, in particular, are often explored for enhanced antimicrobial potency due to halogen-mediated electrophilic interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-bromo-4-hydroxypicolinate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves bromination of a picolinate precursor followed by esterification or hydroxylation. For example, bromination at the 6-position of ethyl 4-hydroxypicolinate using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) is a common approach . Intermediates are characterized via -NMR (to confirm bromine substitution patterns) and IR spectroscopy (to verify ester and hydroxyl functional groups). High-resolution mass spectrometry (HRMS) is used to confirm molecular weight .

Q. How can researchers validate the purity of this compound for experimental reproducibility?

- Methodological Answer : Purity is assessed using HPLC with a C18 column (e.g., 90:10 water:acetonitrile mobile phase, UV detection at 254 nm) and LC-MS to detect trace impurities. Quantitative -NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) provides additional validation. For crystalline samples, X-ray diffraction using SHELX software ensures structural integrity .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in brominated picolinates?

- Methodological Answer : -NMR and 2D-COSY NMR are essential for resolving substitution patterns. For instance, the -NMR chemical shift of the hydroxyl-bearing carbon (C4) in this compound is distinct from analogous isomers. IR spectroscopy further differentiates hydrogen-bonded hydroxyl groups (broad peaks at 3200–3500 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehydrohalogenation during bromination of picolinate derivatives?

- Methodological Answer : Dehydrohalogenation (a common side reaction) is mitigated by controlling temperature (<5°C), using anhydrous solvents (e.g., DMF or THF), and slow addition of brominating agents. Kinetic studies via in-situ -NMR or Raman spectroscopy help monitor intermediates. Catalytic additives like pyridine can stabilize reactive intermediates .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the bromine atom and its susceptibility to Suzuki-Miyaura coupling. Databases like REAXYS and PISTACHIO_RINGBREAKER provide experimental precedents for ligand selection (e.g., Pd(PPh)) and solvent systems (e.g., DME/HO) .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of the 4-hydroxypicolinate moiety?

- Methodological Answer : Variable-temperature NMR in solvents like DMSO-d (polar) vs. CDCl (nonpolar) reveals tautomerization kinetics. For example, the keto-enol equilibrium of the hydroxyl group is shifted toward the enol form in polar aprotic solvents. Activation energy barriers are calculated using Eyring plots derived from -NMR data .

Q. What strategies resolve contradictions in reported biological activity data for brominated picolinates?

- Methodological Answer : Discrepancies in IC values often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improve reliability. Structural analogs (e.g., Ethyl 6-bromo-5-methylpicolinate) serve as controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.